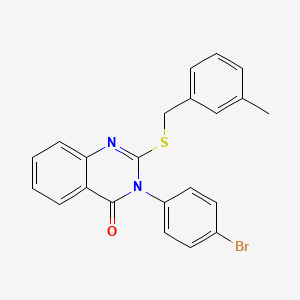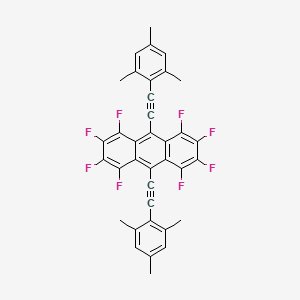
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene is a fluorinated anthracene derivative. This compound is known for its unique structural properties, which make it a promising candidate for various applications, particularly in the field of organic electronics. The presence of multiple fluorine atoms and ethynyl groups contributes to its high electron affinity and stability .
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-dichlorooctafluoroanthracene and 2-(2,4,6-trimethylphenyl)ethynyl.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Procedure: The 9,10-dichlorooctafluoroanthracene is reacted with 2-(2,4,6-trimethylphenyl)ethynyl in the presence of the palladium catalyst and base.
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene has several scientific research applications:
Organic Electronics: The compound is used as an n-type semiconductor in organic field-effect transistors (OFETs) due to its high electron affinity and stability.
Optics Research: Its impressive fluorescence properties make it useful in the field of optics research, particularly in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene involves its interaction with molecular targets and pathways:
Electron Transport: The compound’s high electron affinity allows it to efficiently transport electrons, making it an effective n-type semiconductor.
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene can be compared with other similar compounds:
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: This compound also has high electron affinity and is used in OFETs, but it lacks the ethynyl groups that enhance molecular stacking.
Octafluoroanthraquinone: This compound is another fluorinated anthracene derivative with applications in organic electronics, but it has different functional groups that affect its properties.
Properties
CAS No. |
1067426-46-3 |
|---|---|
Molecular Formula |
C36H22F8 |
Molecular Weight |
606.5 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene |
InChI |
InChI=1S/C36H22F8/c1-15-11-17(3)21(18(4)12-15)7-9-23-25-27(31(39)35(43)33(41)29(25)37)24(10-8-22-19(5)13-16(2)14-20(22)6)28-26(23)30(38)34(42)36(44)32(28)40/h11-14H,1-6H3 |
InChI Key |
YYIVDNHHWCQYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CC2=C3C(=C(C4=C2C(=C(C(=C4F)F)F)F)C#CC5=C(C=C(C=C5C)C)C)C(=C(C(=C3F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


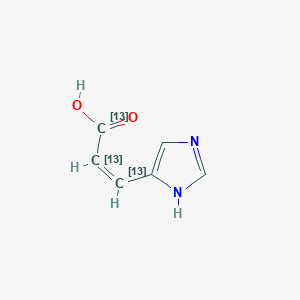
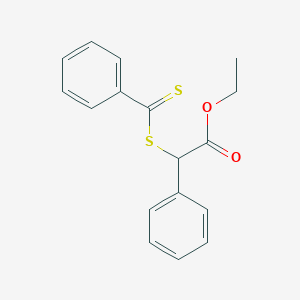
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)
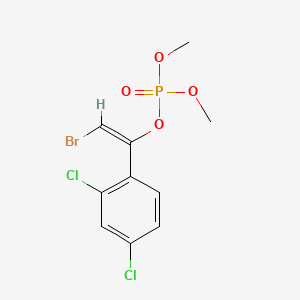
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
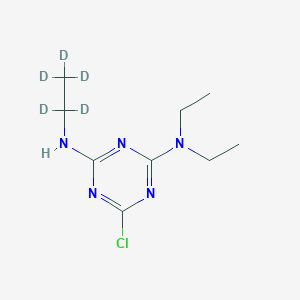
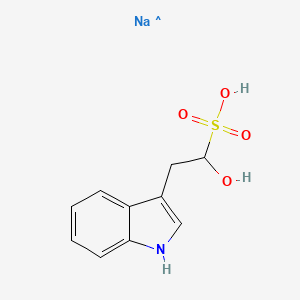

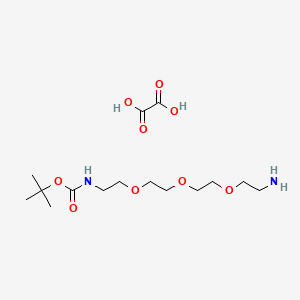
![Yohimbine-[13C,d3]](/img/structure/B12056476.png)

